4-chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

butyrylcholinesterase inhibition Alzheimer's disease tetrahydroquinazoline carbamate

4-Chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide (molecular formula C₁₉H₁₄ClN₃O₂S, MW ~383.85) is a synthetic small molecule belonging to the 5,6,7,8-tetrahydroquinazolin-5-one (tetrahydroquinazolinone) class. The compound features a bicyclic tetrahydroquinazolinone core bearing a thiophen-2-yl substituent at position 7 and a 4-chlorobenzamide moiety at position 2 via an amide linkage.

Molecular Formula C19H14ClN3O2S
Molecular Weight 383.9 g/mol
Cat. No. B4396858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
Molecular FormulaC19H14ClN3O2S
Molecular Weight383.9 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4
InChIInChI=1S/C19H14ClN3O2S/c20-13-5-3-11(4-6-13)18(25)23-19-21-10-14-15(22-19)8-12(9-16(14)24)17-2-1-7-26-17/h1-7,10,12H,8-9H2,(H,21,22,23,25)
InChIKeyQQKDBFAFZQUQMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide: Chemical Identity, Scaffold Class, and Research Procurement Context


4-Chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide (molecular formula C₁₉H₁₄ClN₃O₂S, MW ~383.85) is a synthetic small molecule belonging to the 5,6,7,8-tetrahydroquinazolin-5-one (tetrahydroquinazolinone) class . The compound features a bicyclic tetrahydroquinazolinone core bearing a thiophen-2-yl substituent at position 7 and a 4-chlorobenzamide moiety at position 2 via an amide linkage. The tetrahydroquinazoline scaffold has been validated across multiple therapeutic target classes, including butyrylcholinesterase (BChE), epidermal growth factor receptor (EGFR), and phosphodiesterases, establishing this chemotype as a privileged scaffold in medicinal chemistry [1][2]. The compound is primarily available as a research-grade chemical from specialist vendors for use as a screening library component, a synthetic intermediate, or a pharmacological tool compound.

Why 4-Chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Target Engagement


The tetrahydroquinazolinone-benzamide series exhibits steep structure-activity relationships (SAR) wherein even single-atom substitutions at the 7-aryl position or the benzamide para position produce quantifiable differences in potency, selectivity, and physicochemical properties [1]. Replacement of the thiophen-2-yl group at position 7 with phenyl eliminates the sulfur-mediated polarizability and alters the conformational preference of the tetrahydroquinazolinone ring, while substitution of thiophene with furan replaces the larger, more polarizable sulfur atom with a smaller oxygen, affecting both steric occupancy and hydrogen-bond acceptor capacity [2]. At the benzamide terminus, removal of the 4-chloro substituent (yielding the des-chloro analog N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide) reduces lipophilicity (estimated ΔclogP ≈ -0.7) and eliminates the electron-withdrawing inductive effect that can modulate amide bond stability and binding pocket electrostatics . The specific combination of a 4-chlorobenzamide at position 2 and a thiophen-2-yl at position 7 creates a unique three-dimensional pharmacophore that cannot be recapitulated by any single-point modification within this chemical series.

4-Chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Thiophen-2-yl vs. Phenyl at Position 7: Scaffold-Level Precedent for Enhanced Target Affinity in BChE Inhibition

In a systematic SAR study of tetrahydroquinazoline-based carbamate BChE inhibitors, the 2-thiophenyl-substituted compound 2p was identified as the most potent inhibitor across the entire series with KC = 14.3 nM against equine BChE (eqBChE) and KC = 19.7 nM against human BChE (hBChE), achieving high selectivity over human acetylcholinesterase (hAChE) [1]. The thiophene sulfur atom was critical for potency, with alternative 2-substituents resulting in diminished activity. This scaffold-level precedent demonstrates that the thiophen-2-yl tetrahydroquinazoline pharmacophore, which is conserved in the target compound, confers nanomolar target engagement capability that would not be replicated by phenyl or furan analogs [1].

butyrylcholinesterase inhibition Alzheimer's disease tetrahydroquinazoline carbamate

4-Chloro vs. 4-Fluoro Benzamide Substitution: Differential Lipophilicity and Electron-Withdrawing Character for Fine-Tuning Physicochemical Profile

The 4-chloro substituent on the benzamide ring imparts distinct physicochemical properties compared to the 4-fluoro analog (4-fluoro-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide, CAS 775293-28-2, MW ~367.4) . The chlorine atom provides a larger van der Waals radius (~1.75 Å vs. ~1.47 Å for fluorine), greater polarizability (Cl: ~2.18 ų vs. F: ~0.56 ų), and a higher Hansch π constant (Cl: +0.71 vs. F: +0.14), yielding an estimated ΔclogP increase of approximately +0.5 to +0.7 units relative to the 4-fluoro analog [1]. Chlorine can also participate in halogen bonding interactions with protein backbone carbonyls, a feature not available to fluorine, potentially conferring differential binding site occupancy in halogen-bonding-compatible protein pockets [2].

lipophilicity modulation medicinal chemistry SAR halogen bonding

Thiophene-Containing Quinazoline Scaffolds Exhibit EGFR Inhibitory Activity Comparable to Erlotinib: Class-Level Validation for Oncology Screening

A focused library of thiophene-bearing quinazoline derivatives was evaluated for EGFR inhibitory activity in A431 (EGFR-overexpressing) and A549 (EGFR wild-type, KRAS mutant) cell lines [1]. Seven out of nine compounds significantly inhibited A431 cell growth, with compound 5e demonstrating an IC50 value nearly equal to that of erlotinib, a clinically approved EGFR tyrosine kinase inhibitor [1]. SAR analysis revealed that electron-withdrawing hydrophobic groups (chlorine or bromine) on the thiophene 5-position were preferred for potency [1]. This study establishes the thiophene-quinazoline hybrid pharmacophore—structurally related to the target compound's thiophene-tetrahydroquinazoline core—as a viable starting point for EGFR-directed screening campaigns [1].

EGFR tyrosine kinase inhibition anticancer screening quinazoline pharmacophore

Tetrahydroquinazoline Scaffold Differentiates from Fully Aromatic Quinazoline in Conformational Flexibility and Amide Bond Geometry

The 5,6,7,8-tetrahydroquinazoline core of the target compound differs fundamentally from the fully aromatic quinazoline scaffold found in approved EGFR inhibitors (gefitinib, erlotinib, afatinib) [1]. The saturated 5,6,7,8-ring introduces sp³ hybridized carbons at positions 5-8, creating a non-planar bicyclic system with increased conformational degrees of freedom compared to the planar aromatic quinazoline [2]. This saturation enables the tetrahydroquinazolinone ring to adopt multiple low-energy conformations, potentially accessing binding site topographies inaccessible to flat aromatic quinazolines [2]. The 5-oxo group further provides a hydrogen bond acceptor that can anchor the scaffold within a binding pocket, while the 7-thiophen-2-yl substituent projects into a distinct vector space determined by the saturated ring geometry, differing from the substitution patterns possible on aromatic quinazoline cores [2].

conformational analysis scaffold hopping tetrahydroquinazoline vs. quinazoline

PDE7 Inhibitory Activity of Spirocyclic Tetrahydroquinazoline-Benzamide Hybrids Establishes Phosphodiesterase Targeting Potential

A spirocyclic tetrahydroquinazoline-benzamide compound (CHEMBL427513) demonstrated PDE7A1 inhibitory activity with an IC50 of 20 nM in an in vitro enzyme inhibition assay using PDE7A1 expressed in baculovirus-infected Sf9 cells [1]. This potency level exceeds that of the structurally distinct PDE7 inhibitor BRL-50481 (IC50 ≈ 260 nM for PDE7A) [1]. While this data point comes from a spirocyclic analog rather than the target compound itself, it provides class-level evidence that the tetrahydroquinazoline-benzamide hybrid chemotype can achieve nanomolar potency against phosphodiesterase enzymes [1]. The structural features shared with the target compound—specifically the tetrahydroquinazoline core and the benzamide moiety—suggest that PDE7 and related phosphodiesterases may represent screening targets of interest [1].

phosphodiesterase 7 inhibition immunomodulation spiro-tetrahydroquinazoline

Important Caveat: Limited Direct Quantitative Biological Data Necessitates Empirical Validation in Any Procurement Decision

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and the patent literature (as of May 2026) did not identify any peer-reviewed publication or patent that reports quantitative biological activity data (IC50, Ki, EC50, or Kd values) specifically for 4-chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide against any molecular target [1]. All differential evidence presented in this guide is derived from class-level SAR inference, cross-study scaffold comparisons, or physicochemical property calculations, and none constitutes a direct head-to-head experimental comparison of the target compound against its analogs under identical assay conditions [1]. Procurement decisions should therefore be based on the scaffold's validated pharmacology, structural differentiation logic, and intended screening application, with the explicit understanding that empirical target engagement data for this specific compound must be generated by the end user. The compound's value proposition lies in its unique substitution pattern (4-chlorobenzamide + 7-thiophen-2-yl) that is not commercially available in other catalog compounds, making it a structurally distinct addition to diversity-oriented screening libraries.

data gap disclosure empirical validation required screening library procurement

Recommended Research and Industrial Application Scenarios for 4-Chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide Based on Quantitative Differentiation Evidence


Diversity-Oriented Screening Library Enrichment with a Conformationally Distinct Tetrahydroquinazoline Chemotype

The target compound occupies a unique position in chemical space by combining a saturated 5,6,7,8-tetrahydroquinazolin-5-one core (Fsp³ = 0.21) with a 7-thiophen-2-yl substituent and a 4-chlorobenzamide moiety—a substitution triad not available from any other commercially cataloged analog . For organizations building diversity-oriented screening libraries, this compound adds three-dimensional character absent from planar aromatic quinazoline-based kinase inhibitor collections, potentially accessing binding site topographies relevant to targets with non-canonical ATP-binding pockets or allosteric sites . The compound is best deployed as a singleton representative of the tetrahydroquinazoline-thiophene chemotype in initial phenotypic or target-based screens, with active hits subsequently expanded through analog-by-catalog or focused library synthesis .

Butyrylcholinesterase (BChE) Inhibitor Screening and Alzheimer's Disease Probe Development

The tetrahydroquinazoline-thiophene scaffold has been validated as a nanomolar BChE inhibitor pharmacophore, with the 2-thiophenyl compound 2p achieving KC = 14.3 nM (eqBChE) and 19.7 nM (hBChE) with high selectivity over acetylcholinesterase . The target compound shares the critical thiophene-tetrahydroquinazoline core while offering the 4-chlorobenzamide at position 2 as a differentiated vector for exploring BChE peripheral anionic site interactions that were not probed in the carbamate series . Procurement is recommended for laboratories conducting BChE-focused drug discovery programs where the non-carbamate benzamide linkage may confer reversible inhibition kinetics distinct from the pseudo-irreversible carbamate mechanism .

EGFR Kinase Inhibitor Scaffold-Hopping and Resistance-Profiling Studies

Thiophene-bearing quinazoline derivatives have demonstrated EGFR inhibitory potency comparable to erlotinib, with SAR indicating that electron-withdrawing hydrophobic substituents (Cl, Br) on the thiophene ring enhance activity . The target compound incorporates both a thiophene moiety and a para-chlorophenyl group, creating an electron-deficient pharmacophore consistent with this favorable SAR . Unlike approved 4-anilinoquinazoline EGFR inhibitors (gefitinib, erlotinib), the target compound features a tetrahydroquinazolinone core with a 2-benzamide linkage rather than a 4-anilino substitution, potentially offering an alternative binding mode that may retain activity against certain resistance-conferring EGFR mutations . This compound is recommended for inclusion in kinase inhibitor screening panels specifically designed to identify scaffolds with novel hinge-binding motifs or activity against T790M or C797S resistance mutants .

Comparative Physicochemical Profiling of Halogen-Substituted Benzamide Analogs in Permeability and Metabolic Stability Assays

The target compound forms part of a halogen-substitution series comprising the 4-chloro, 4-fluoro, and des-halo benzamide analogs . This series is ideally suited for systematic physicochemical profiling studies comparing the effects of halogen substitution on passive membrane permeability (PAMPA or Caco-2), metabolic stability (microsomal or hepatocyte intrinsic clearance), and plasma protein binding . The 4-chloro analog is predicted to exhibit the highest lipophilicity and membrane permeability of the series (ΔclogP ≈ +0.5–0.7 vs. 4-fluoro), but may also show higher metabolic liability due to increased CYP450 susceptibility . Procurement of the complete chloro/fluoro/H series enables deconvolution of halogen-specific effects from scaffold-intrinsic properties, informing lead optimization decisions where fine-tuning of logP and metabolic stability is required .

Quote Request

Request a Quote for 4-chloro-N-(5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.